molecular formula C13H8ClN3OS2 B2646494 5-chloro-N-(4-(pyridin-4-yl)thiazol-2-yl)thiophene-2-carboxamide CAS No. 476641-99-3

5-chloro-N-(4-(pyridin-4-yl)thiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2646494
CAS No.: 476641-99-3
M. Wt: 321.8
InChI Key: AHQCVFFTTIHGKL-UHFFFAOYSA-N
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Description

5-chloro-N-(4-(pyridin-4-yl)thiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound that features a thiazole ring, a pyridine ring, and a thiophene ring. These structural elements are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 2-aminothiazole with 4-bromopyridine under basic conditions to form the intermediate, which is then reacted with 5-chlorothiophene-2-carboxylic acid chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(4-(pyridin-4-yl)thiazol-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur at the thiazole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring typically yields thiophene sulfoxides or sulfones, while reduction of a nitro group results in the corresponding amine.

Scientific Research Applications

5-chloro-N-(4-(pyridin-4-yl)thiazol-2-yl)thiophene-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-chloro-N-(4-(pyridin-4-yl)thiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For instance, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to reduced cell proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    2-aminothiazole: A precursor in the synthesis of various thiazole derivatives.

    4-bromopyridine: Used in the synthesis of pyridine-containing compounds.

    5-chlorothiophene-2-carboxylic acid: A building block for thiophene derivatives.

Uniqueness

5-chloro-N-(4-(pyridin-4-yl)thiazol-2-yl)thiophene-2-carboxamide is unique due to its combination of thiazole, pyridine, and thiophene rings, which confer distinct chemical and biological properties. This combination allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

5-chloro-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN3OS2/c14-11-2-1-10(20-11)12(18)17-13-16-9(7-19-13)8-3-5-15-6-4-8/h1-7H,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHQCVFFTTIHGKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CSC(=N2)NC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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